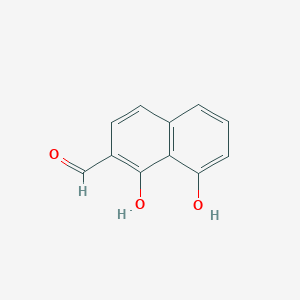

1,8-Dihydroxy-2-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCVGGCXRBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60826869 | |

| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858457-19-9 | |

| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Dihydroxy-2-naphthaldehyde

Introduction

1,8-Dihydroxy-2-naphthaldehyde is a fascinating polycyclic aromatic compound characterized by its unique structural and photophysical properties. The presence of two hydroxyl groups and an aldehyde functionality on the naphthalene core, particularly the intramolecular hydrogen bonding between the C1-hydroxyl and the C2-aldehyde, gives rise to interesting chemical reactivity and potential applications in materials science and as a precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most common and effective route involves the protection of the hydroxyl groups of the starting material, 1,8-dihydroxynaphthalene, followed by a directed ortho-formylation and subsequent deprotection.

Synthetic Strategy: A Three-Step Approach

The overall synthetic pathway can be visualized as a three-stage process:

Figure 1: Overall synthetic workflow for this compound.

Step 1: Protection of Hydroxyl Groups

The initial and crucial step is the protection of the highly reactive hydroxyl groups of 1,8-dihydroxynaphthalene. This is necessary to prevent side reactions during the subsequent formylation step. A common and effective protecting group for phenols is the methoxymethyl (MOM) ether.

-

Experimental Protocol:

-

To a solution of 1,8-dihydroxynaphthalene in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF)), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen). The NaH acts as a strong base to deprotonate the hydroxyl groups, forming the corresponding alkoxides.

-

After the evolution of hydrogen gas ceases, add chloromethyl methyl ether (MOM-Cl) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,8-bis(methoxymethoxy)naphthalene.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Directed ortho-Formylation

With the hydroxyl groups protected, the next step is the introduction of the aldehyde group at the C2 position. This is achieved through a directed ortho-lithiation followed by quenching with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF). The methoxymethyl ether groups act as directed metalation groups (DMGs), guiding the lithium to the adjacent ortho position.[1]

-

Mechanism of Directed ortho-Lithiation: The mechanism involves the coordination of the organolithium reagent (typically n-butyllithium) to the oxygen atoms of the MOM groups. This proximity effect facilitates the deprotonation of the sterically accessible and electronically activated ortho proton at the C2 position, leading to the formation of a stabilized aryllithium intermediate.

Figure 2: Mechanism of directed ortho-lithiation and formylation.

-

Experimental Protocol:

-

Dissolve the purified 1,8-bis(methoxymethoxy)naphthalene in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C and slowly add a solution of n-butyllithium in hexanes.

-

Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Step 3: Deprotection

The final step is the removal of the MOM protecting groups to yield the desired this compound. This is typically achieved by acidic hydrolysis.

-

Experimental Protocol:

-

Dissolve the purified 1,8-bis(methoxymethoxy)-2-naphthaldehyde in a mixture of THF and hydrochloric acid (e.g., 6M HCl).

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the crude product.

-

Purification of the Final Product

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexanes and ethyl acetate.[2][3] The choice of solvent will depend on the impurity profile of the crude product.

-

General Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment ~14.2 s - 1H OH (at C1) ~10.5 s - 1H CHO ~9.4 s - 1H OH (at C8) ~7.8-8.0 d ~8.0 1H Aromatic H (H4) ~7.5-7.7 t ~7.5 1H Aromatic H (H6) ~7.2-7.4 d ~7.0 1H Aromatic H (H3) ~7.0-7.2 d ~8.5 1H Aromatic H (H5) ~6.8-7.0 d ~7.5 1H Aromatic H (H7) Note: The chemical shifts of the hydroxyl protons are highly deshielded due to strong intramolecular hydrogen bonding. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment ~195 C=O (Aldehyde) ~160 C-OH (C1) ~155 C-OH (C8) ~140 Quaternary C (C4a) ~135 Quaternary C (C8a) ~125-130 Aromatic CH ~115-125 Aromatic CH ~110 Quaternary C (C2)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretch (intramolecular hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi resonance doublet) |

| ~1640 | Strong | C=O stretch (conjugated aldehyde) |

| ~1580, ~1470 | Medium | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-O stretch (phenolic) |

| ~750-900 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] For this compound (C₁₁H₈O₃), the expected molecular weight is approximately 188.18 g/mol .

| m/z Value | Interpretation |

| 188 | Molecular ion (M⁺) |

| 187 | [M-H]⁺ |

| 159 | [M-CHO]⁺ (loss of the formyl group) |

| 131 | [M-CHO-CO]⁺ (subsequent loss of CO) |

| 115 | Fragmentation of the naphthalene ring |

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

1,8-Dihydroxynaphthalene: May cause skin and eye irritation.[8]

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

-

Chloromethyl methyl ether (MOM-Cl): A known carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and verify this valuable compound for their scientific endeavors. The provided spectroscopic data serves as a benchmark for confirming the successful synthesis and purity of the final product.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)

- Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 - The Royal Society of Chemistry. (URL not available)

-

Directed ortho metalation - Wikipedia. [Link]

- interpreting the IR and mass spectrum of 2-Naphthaldehyde - Benchchem. (URL not available)

-

Purification: How To - Department of Chemistry : University of Rochester. [Link]

-

1H NMR Spectroscopy - Not Voodoo. [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. [Link]

- 4 - Supporting Information - Wiley Online Library. (URL not available)

-

Excited-state double proton transfer of this compound: A MS-CASPT2//CASSCF study† | Chinese Journal of Chemical Physics | AIP Publishing. [Link]

- Isolation and Purification of Organic Compounds Recrystallization (Expt #3) - University of Colorado Boulder. (URL not available)

-

Excited-State Double Proton Transfer of this compound: a MS-CASPT2//CASSCF Study - arXiv. [Link]

- Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1)

-

Mechanism of aromatic lithiation reactions--Importance of steric factors - Indian Academy of Sciences. [Link]

-

Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. [Link]

- INFRARED SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT CLASSIFICATION OF ORGANIC COMPOUNDS In this experiment we shall e - Purdue University. (URL not available)

- Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)...

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. (URL not available)

-

12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. [Link]

-

07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. [Link]

-

Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

- Comparison of mass spectra of 1,8-bis(dimethylamino)naphthalene (DMAN)

-

2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem. [Link]

- 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6- disulfonic acid trisodium salt - MilliporeSigma. (URL not available)

-

Purifying Naphthalene Using Recrystallization | UKEssays.com. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. chem.rochester.edu [chem.rochester.edu]

- 3. ukessays.com [ukessays.com]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. ias.ac.in [ias.ac.in]

A Spectroscopic Guide to 1,8-Dihydroxy-2-naphthaldehyde: An In-depth Technical Analysis

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1,8-dihydroxy-2-naphthaldehyde (DHNA), a molecule of significant interest due to its unique dual intramolecular hydrogen bonding system and resultant photophysical behavior. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of DHNA. We move beyond mere data presentation to offer insights into the structural and electronic characteristics that give rise to the observed spectra, including a detailed look at its remarkable excited-state intramolecular double proton transfer (ESIDPT) phenomenon. This guide includes detailed experimental protocols, data interpretation, and visual aids to serve as an authoritative reference for the characterization and application of this intriguing naphthalenic compound.

Introduction: The Structural Uniqueness of DHNA

This compound, systematically named 1,8-dihydroxynaphthalene-2-carbaldehyde, is a polycyclic aromatic compound whose structure is primed for complex intramolecular interactions. The peri-positioning of the two hydroxyl groups at the C1 and C8 positions, combined with an aldehyde group at the C2 position, creates a scaffold featuring two distinct intramolecular hydrogen bonds. This arrangement rigidly holds the functional groups in a specific conformation, profoundly influencing the molecule's electronic distribution, chemical reactivity, and, most notably, its spectroscopic signatures.

One of the most compelling features of DHNA is its capacity to undergo a stepwise, proton-relay type of excited-state intramolecular double proton transfer (ESIDPT)[1][2]. Upon photoexcitation, two distinct tautomers are formed, leading to large Stokes-shifted fluorescence emissions. This property makes DHNA a paradigm for understanding multi-proton transfer reactions, which are fundamental in various biological and chemical systems. This guide will dissect the spectroscopic data that forms the basis of our understanding of both the ground-state structure and these excited-state dynamics.

Figure 1: Structure of this compound with dual intramolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of DHNA in solution. The chemical shifts of both protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, which in DHNA is dominated by the aromatic system and the strong intramolecular hydrogen bonds.

¹H NMR Spectroscopy

The proton NMR spectrum of DHNA provides direct evidence of its hydrogen-bonded structure. The hydroxyl protons, in particular, appear at exceptionally downfield chemical shifts, confirming their involvement in strong hydrogen bonds. The assignment of these protons is supported by X-ray crystallographic data, which shows different H-bond distances[1].

Data Summary: ¹H NMR

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CHO | ~10.5 | s | Aldehyde proton, deshielded by the carbonyl group. |

| OH (at C1) | 14.2 | s (br) | Extremely deshielded due to strong H-bond to the aldehyde oxygen.[1] |

| OH (at C8) | 9.4 | s (br) | Deshielded due to H-bond to the C1-hydroxyl oxygen.[1] |

| Aromatic-H | 7.0 - 8.5 | m | Complex multiplet region for the 5 naphthalene ring protons. |

Note: Data is based on spectra recorded in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Expert Insights: The remarkable downfield shift of the C1-OH proton to 14.2 ppm is a direct consequence of its role as a hydrogen bond donor to the electron-withdrawing carbonyl oxygen[1]. This creates a pseudo-six-membered ring, significantly deshielding the proton. The C8-OH proton at 9.4 ppm is less deshielded, consistent with its role as a donor to the adjacent hydroxyl oxygen, a less potent acceptor than a carbonyl oxygen[1]. The broadness of these signals is typical for exchangeable protons involved in hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data, providing a map of the carbon framework. The chemical shifts confirm the presence of the aldehyde and the substituted aromatic rings.

Data Summary: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| -CHO | ~195 | Carbonyl carbon, highly deshielded. |

| C-OH (C1, C8) | 150 - 165 | Aromatic carbons attached to oxygen, deshielded. |

| Quaternary C (C9, C10) | 115 - 140 | Bridgehead carbons within the aromatic system. |

| Aromatic CH | 110 - 135 | Aromatic carbons bearing a proton. |

Note: Data is based on spectra recorded in CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Expert Insights: The precise assignment of the aromatic carbons requires advanced 2D NMR techniques (such as HSQC and HMBC). However, the distinct regions are clear: the aldehyde carbon is the most downfield, followed by the oxygen-substituted aromatic carbons. The remaining carbons of the naphthalene core resonate in the expected aromatic region.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for obtaining high-quality NMR data for DHNA.

-

Sample Preparation: Dissolve ~5-10 mg of DHNA in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common organic solvent that readily dissolves the compound and has minimal overlapping signals in the regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range from -2 to 16 ppm to ensure the highly deshielded hydroxyl protons are observed.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2 seconds is recommended.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a functional group fingerprint. For DHNA, the key diagnostic bands are the O-H and C=O stretches, whose positions are highly indicative of the intramolecular hydrogen bonding.

Data Summary: IR Spectroscopy

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500 - 3100 | Broad | O-H stretch (intramolecularly hydrogen-bonded) |

| ~1640 | Strong | C=O stretch (aldehyde, conjugated and H-bonded) |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretches |

| ~1250 | Strong | C-O stretch (phenolic) |

Note: Spectrum typically acquired from a solid sample using KBr pellet or ATR techniques.

Expert Insights: The absence of a sharp O-H stretch above 3500 cm⁻¹ and the presence of a very broad absorption band in the 3500-3100 cm⁻¹ region is definitive proof that both hydroxyl groups are involved in hydrogen bonding. Furthermore, the aldehyde's C=O stretching frequency is lowered to ~1640 cm⁻¹ from the typical ~1700 cm⁻¹ for an aromatic aldehyde. This red-shift is a direct result of two electronic effects: conjugation with the naphthalene ring and, more significantly, the strong intramolecular hydrogen bond from the C1-OH group. This bond weakens the C=O double bond, lowering the energy (and frequency) required to excite its stretching vibration. Theoretical calculations on the vibrational spectra of DHNA confirm that the hydrogen bond strength changes upon electronic excitation[3].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of DHNA is particularly interesting as it is the gateway to its unique photochemistry.

Data Summary: UV-Vis Absorption

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Cyclohexane | ~400 | N/A | S₀ → S₁ (π-π*)[1][2] |

Expert Insights: The absorption maximum at ~400 nm in a non-polar solvent like cyclohexane corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a π-π* transition[1][2]. This absorption is what triggers the subsequent excited-state dynamics.

The Excited-State Double Proton Transfer (ESIDPT) Phenomenon

The true significance of DHNA's electronic structure is revealed upon excitation. The absorption of a ~400 nm photon initiates an ultrafast, stepwise transfer of two protons, creating two distinct fluorescent tautomers.

-

First Proton Transfer: The C1-OH proton transfers to the aldehyde oxygen. This is an extremely rapid process (<150 fs)[1].

-

Second Proton Transfer: The C8-OH proton then transfers to the newly formed C1-phenoxide. This second step is reversible[1].

This proton relay mechanism results in two distinct, large Stokes-shifted emission bands.

-

Tautomer A (TA*) Emission: ~520 - 560 nm

-

Tautomer B (TB*) Emission: ~650 nm

Figure 2: Simplified workflow of the excited-state double proton transfer (ESIDPT) in DHNA.

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection: Choose a spectroscopic grade solvent. Cyclohexane is an excellent choice for studying the intrinsic properties without strong solvent-solute interactions.

-

Sample Preparation: Prepare a stock solution of DHNA of known concentration (e.g., 1x10⁻³ M). Perform serial dilutions to obtain a final concentration (typically 1x10⁻⁵ M) that yields an absorbance maximum between 0.5 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the DHNA solution from approximately 200 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Conclusion

The spectroscopic profile of this compound is a direct reflection of its elegant and constrained molecular architecture. NMR and IR data unequivocally confirm the presence of a dual intramolecular hydrogen-bonding system in the ground state, which dictates the chemical environment of the hydroxyl and carbonyl groups. UV-Vis spectroscopy reveals not just the electronic transitions of the ground state molecule, but also initiates a fascinating cascade of excited-state proton transfers. The ability to characterize this compound thoroughly using this suite of spectroscopic techniques provides a powerful foundation for its potential application in fields requiring novel fluorophores, molecular switches, and sensors. This guide serves as a foundational resource, providing the necessary data and interpretive logic for scientists working with this unique molecule.

References

-

Peng, C.-Y.; Shen, J.-Y.; Chen, Y.-T.; Wu, P.-J.; Hung, W.-Y.; Hu, W.-P.; Chou, P.-T. Optically Triggered Stepwise Double-Proton Transfer in an Intramolecular Proton Relay: A Case Study of this compound. J. Am. Chem. Soc.2015 , 137 (45), 14349–14357. [Link][1]

-

Peng, C.-Y.; et al. Optically Triggered Stepwise Double Proton Transfer in an Intramolecular Proton Relay: A Case Study of this compound (DHNA). ResearchGate. 2015 . [Link][2]

-

Lyu, Y.; et al. Effect of external electric fields on the ESDPT process and photophysical properties of this compound. Phys. Chem. Chem. Phys.2024 , 26, 10439-10448. [Link][3]

Sources

An In-depth Technical Guide to 1,8-Dihydroxy-2-naphthaldehyde: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dihydroxy-2-naphthaldehyde is a polycyclic aromatic compound characterized by a naphthalene core functionalized with two hydroxyl groups and one aldehyde group. This unique arrangement of functional groups imparts distinct chemical and photophysical properties, making it a molecule of significant interest in synthetic chemistry and materials science. While its direct applications in drug development are an emerging area of research, the structural motifs present in this molecule are found in numerous biologically active compounds. This guide provides a comprehensive overview of its synthesis, key characteristics, and explores its potential as a scaffold in medicinal chemistry.

Core Molecular Identifiers and Properties

CAS Number: 858457-19-9[1]

Molecular Formula: C₁₁H₈O₃

Molecular Weight: 188.18 g/mol

Molecular Structure

The structure of this compound features a naphthalene ring system with hydroxyl groups at positions 1 and 8, and an aldehyde group at position 2. The proximity of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding, which significantly influences the molecule's conformation and reactivity.

| Property | Value | Source |

| Melting Point | 139-140 °C | [2] |

| Appearance | Light green to green solid | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in water. | Inferred from related compounds |

Synthesis of this compound

A reliable synthetic route to this compound starts from the commercially available 1,8-dihydroxynaphthalene. The synthesis involves a protection-formylation-deprotection sequence.

Experimental Protocol:

Step 1: Protection of Hydroxyl Groups

-

To a solution of 1,8-dihydroxynaphthalene in an appropriate anhydrous solvent (e.g., THF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

After the evolution of hydrogen gas ceases, add a protecting group reagent (e.g., methoxymethyl chloride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate, 1,8-bis(methoxymethoxy)naphthalene.

Step 2: Formylation

-

Dissolve the protected intermediate in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Add a strong organolithium base (e.g., n-butyllithium) dropwise, followed by the addition of a formylating agent (e.g., anhydrous N,N-dimethylformamide).

-

Allow the reaction to proceed at low temperature before warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Purify the crude product by column chromatography to yield 1,8-bis(methoxymethoxy)-2-naphthaldehyde.

Step 3: Deprotection

-

Dissolve the formylated intermediate in a suitable solvent (e.g., methanol).

-

Add a strong acid catalyst (e.g., hydrochloric acid) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Neutralize the reaction mixture and extract the final product, this compound.

-

The product can be further purified by recrystallization.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl protons.

-

Aromatic Protons: Several signals in the range of δ 7.0-8.5 ppm. The specific coupling patterns will depend on the substitution on the naphthalene ring.

-

Aldehyde Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Hydroxyl Protons: Two broad singlets, likely in the region of δ 5.0-7.0 ppm, which are exchangeable with D₂O. The exact chemical shift will be dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the highly deshielded region of δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to the hydroxyl groups will be shifted downfield.

-

Quaternary Carbons: Signals for the carbons at the ring junctions and those bearing substituents will also be present in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and carbonyl functional groups.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C=O Stretching: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.

-

C-H Aromatic Stretching: Peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns would involve the loss of the formyl group (-CHO, 29 amu) to give a fragment at m/z 159, and potentially the loss of water (-H₂O, 18 amu).

Potential Applications in Drug Development

The naphthaldehyde scaffold is a key constituent in many compounds with interesting biological activities[3][4][5]. While direct biological evaluation of this compound is limited in publicly available literature, its structural features suggest potential as a valuable starting material or fragment in drug discovery programs.

As a Scaffold for Novel Therapeutics

Derivatives of dihydroxy naphthalene have shown promise in the development of novel therapeutic agents. A notable study demonstrated that quinolinone derivatives bearing a dihydroxy naphthalene moiety exhibit potent antiproliferative activity against several cancer cell lines. These compounds were found to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), with IC₅₀ values in the nanomolar range. This suggests that the 1,8-dihydroxy-naphthalene core can serve as a crucial pharmacophore for the design of new anticancer agents.

Caption: Potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a fascinating molecule with well-defined chemical properties and a straightforward synthetic pathway. Its true potential may lie in its application as a versatile building block in the synthesis of more complex molecules with valuable biological activities. The demonstrated success of related dihydroxy naphthalene derivatives as potent anticancer agents highlights the promise of this scaffold in medicinal chemistry. Further research into the biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

The Versatility of 2-Naphthaldehyde in Modern Organic Chemistry. (URL: [Link])

-

Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde. (URL: [Link])

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - OUCI. (URL: [Link])

-

1-Naphthaldehyde in Pharmaceutical Synthesis: A Key Intermediate. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC - PubMed Central. (URL: [Link])

-

This compound, CAS No. 858457-19-9 - iChemical. (URL: [Link])

Sources

A Technical Guide to 1,8-Dihydroxy-2-naphthaldehyde and Its Derivatives: Synthesis, Properties, and Advanced Applications

Introduction: The Unique Scaffold of 1,8-Dihydroxy-2-naphthaldehyde

This compound (DHNA) is a specialized aromatic aldehyde that has garnered significant interest in materials science, medicinal chemistry, and analytical sciences. Its rigid naphthalene core is functionalized with three key groups: a reactive aldehyde at the 2-position and two hydroxyl groups at the 1- and 8- (or peri) positions. This specific arrangement creates a pre-organized cavity with two intramolecular hydrogen bonds, a feature that dictates its unique chemical behavior and photophysical properties.[1]

The most notable characteristic of DHNA is its capacity for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon where protons are transferred between the hydroxyl groups and the aldehyde oxygen upon photoexcitation.[1] Specifically, DHNA undergoes a rare stepwise double proton transfer, leading to the formation of two distinct keto-tautomer emissive species.[2] This results in a remarkably large Stokes shift and dual-emission fluorescence, making the DHNA core an exceptional building block for developing advanced fluorescent probes and functional materials.[1] This guide provides an in-depth exploration of the synthesis, derivatization, and application of this versatile molecule.

The Core Molecule: Physicochemical and Photophysical Properties

The DHNA molecule, strategically designed and synthesized by researchers, serves as the foundational unit for a vast array of derivatives. Its behavior is governed by the interplay between its functional groups.

Key Properties of DHNA:

-

Intramolecular Hydrogen Bonding: The proximity of the 1-hydroxy, 8-hydroxy, and 2-carbonyl groups allows for the formation of a stable, doubly hydrogen-bonded system in the ground state (S₀).[1]

-

Excited-State Dynamics: Upon absorption of light, the molecule transitions to an excited state (S₁), where the electronic distribution shifts, enhancing the acidity of the hydroxyl protons and the basicity of the carbonyl oxygen. This triggers an ultrafast, barrierless transfer of the first proton, followed by a second, reversible proton transfer to form two distinct tautomers (TA* and TB*).[2]

-

Dual Fluorescence: The relaxation of these two excited-state tautomers back to the ground state results in two large, Stokes-shifted emission bands, typically observed around 520-560 nm and 650 nm.[2] This dual-emission is a signature of the stepwise double proton transfer mechanism and is highly sensitive to the molecular environment.

// Transitions S0_Enol -> S1_Enol [label="Photoexcitation\n(~400 nm)", color="#EA4335"]; S1_Enol -> TA_star [label="Ultrafast PT 1\n(<150 fs)", style=dashed, color="#202124"]; TA_star -> TB_star [label="Forward PT 2\n(~1.7 ps)", style=dashed, color="#202124"]; TB_star -> TA_star [label="Backward PT 2\n(~3.6 ps)", style=dashed, color="#202124"];

// Emissions TA_star -> S0_Enol [label="Fluorescence 1\n(~520-560 nm)", color="#FBBC05"]; TB_star -> S0_Enol [label="Fluorescence 2\n(~650 nm)", color="#FBBC05"]; }

Caption: Stepwise ESDPT process in this compound (DHNA).

Derivatization Strategies: Expanding Functional Diversity

The true potential of DHNA is unlocked through chemical modification of its functional groups. The aldehyde and the peri-dihydroxy system serve as versatile handles for creating a wide range of derivatives with tailored properties.

Schiff Base Formation via Aldehyde Condensation

The most common derivatization pathway involves the condensation of the aldehyde group with primary amines to form Schiff bases (also known as imines or azomethines).[3] This reaction is typically straightforward, often requiring refluxing in an alcohol solvent. The resulting C=N bond extends the π-conjugated system, modulating the electronic and photophysical properties of the molecule.

Causality of Choice: Amines are selected based on the desired final application.

-

Aliphatic/Aromatic Amines: Simple amines are used to create foundational ligands for metal coordination.[4]

-

Bioactive Moieties: Condensation with amino acids, sulfonamides, or other drug molecules can produce derivatives with potential therapeutic properties, such as antimicrobial or anti-arthritic activity.[3][4][5]

-

Fluorophores: Attaching other fluorescent units or recognition groups can lead to sophisticated sensors and probes.[6]

Metal Complex Formation

Schiff bases derived from hydroxyl-naphthaldehydes are exceptional chelating ligands for a variety of metal ions.[7] The imine nitrogen and the adjacent phenolic oxygen form a stable coordination pocket. In DHNA derivatives, this creates a multidentate ligand capable of binding metal ions like Cu(II), Zn(II), Co(II), Mn(II), Ni(II), and Fe(III).[4][8]

Expert Insight: The coordination to a metal ion significantly alters the properties of the ligand. This is not merely an additive effect; it is a synergistic one. Chelation often restricts intramolecular rotations and vibrations, leading to enhanced fluorescence quantum yields. Furthermore, the metal ion itself can introduce new electronic transitions (d-d or charge transfer bands) and confer biological activity. For instance, many studies report that metal complexes of naphthaldehyde Schiff bases show significantly enhanced antimicrobial activity compared to the free ligands.[4][8][9]

Supramolecular Assembly via Boronic Acid Adducts

The 1,8-dihydroxy group provides a unique binding site for boronic acids, forming hydrolytically stable boronic esters.[10] This capability has been exploited to construct complex supramolecular structures. When combined with bifunctional linkers like 4,4'-bipyridine, the DHNA-boronic acid adducts can self-assemble into well-defined "H-shaped" or "double-tweezer" aggregates through dative N→B bonds.[10][11]

Significance: These self-assembled structures act as effective hosts for aromatic guest molecules (e.g., benzene, xylenes), binding them through π-π stacking interactions.[10] The 1,8-dihydroxynaphthalene unit offers superior thermal and hydrolytic stability to these host-guest systems compared to more traditional catechol-based building blocks.[10]

// Path 1: Schiff Base Amine [label="+ Primary Amine (R-NH2)\n(Condensation)", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path 2: Metal Complex Metal [label="+ Metal Salt (MXn)\n(Chelation)", fillcolor="#F1F3F4", fontcolor="#202124"]; MetalComplex [label="Metal Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path 3: Boronic Acid Adduct Boronic [label="+ Aryl Boronic Acid\n+ Linker (e.g., Bipyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Supra [label="Supramolecular Assembly\n(Host-Guest System)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections DHNA -> Amine [dir=none]; Amine -> SchiffBase; SchiffBase -> Metal [dir=none]; Metal -> MetalComplex; DHNA -> Boronic [dir=none]; Boronic -> Supra; }

Caption: Key synthetic routes originating from the DHNA scaffold.

Applications in Drug Development and Research

The structural features of DHNA derivatives make them highly valuable in several scientific domains.

Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents

A significant body of research has focused on the biological activities of Schiff bases and their metal complexes derived from hydroxy-naphthaldehydes.[3]

-

Antimicrobial Activity: Metal complexes consistently demonstrate superior antibacterial and antifungal activity compared to the uncomplexed Schiff base ligands.[4][8] The mechanism is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate microbial cell membranes more effectively.

-

Anti-arthritic and Antioxidant Properties: Certain Co(II), Cu(II), and Zn(II) complexes have shown promising anti-arthritic properties in vitro, evaluated by their ability to inhibit protein denaturation.[4] Additionally, the phenolic nature of these compounds imparts antioxidant and radical-scavenging capabilities.[8][12]

Analytical Science: Fluorescent Probes and Sensors

The intrinsic fluorescence of the naphthalene core, particularly the ESIPT characteristics of the DHNA scaffold, is central to its use in sensing applications. Derivatives can be designed to act as "turn-on" or "turn-off" fluorescent probes for various analytes.[6]

-

Metal Ion Detection: Schiff base derivatives have been developed for the selective spectrofluorimetric determination of metal ions like Al³⁺ and Hg²⁺.[6][[“]] Coordination of the target ion to the ligand alters the electronic structure, leading to a measurable change in fluorescence intensity or wavelength. This is often due to the chelation-enhanced fluorescence (CHEF) effect, where the binding event rigidifies the molecule and blocks non-radiative decay pathways.

-

pH Sensing: The hydroxyl groups are sensitive to pH, and their protonation state can influence the fluorescence output, allowing for the development of pH-responsive probes for biological imaging.[14]

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of DHNA derivatives, synthesized from literature procedures.[4]

Protocol 1: Synthesis of a Representative Schiff Base Ligand

This protocol describes the synthesis of a Schiff base from a hydroxy-naphthaldehyde and an amine, a foundational step for many derivatives.

-

Dissolution: Dissolve 2-hydroxy-1-naphthaldehyde (e.g., 20 mmol, 3.44 g) in 30 mL of ethanol in a round-bottom flask. In a separate flask, dissolve the desired primary amine (e.g., 1,8-diaminonaphthalene, 10 mmol, 1.58 g) in 30 mL of ethanol.

-

Reaction Setup: Combine the two ethanolic solutions in a larger flask equipped with a reflux condenser.

-

Catalysis: Add 2-3 drops of concentrated sulfuric acid to catalyze the condensation reaction. Justification: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours with stirring. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling to room temperature, the solid product often precipitates. If not, the solution can be left to stand for 2-3 days.

-

Purification: Filter the solid product, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry in a desiccator over CaCl₂.

Protocol 2: Synthesis of a Metal(II) Complex

This protocol details the chelation of a Schiff base ligand with a metal salt.[8]

-

Ligand Solution: Dissolve the synthesized Schiff base ligand (e.g., 0.02 mmol) in a suitable solvent like ethanol or DMF.

-

Metal Salt Solution: In a separate container, dissolve the metal salt (e.g., MnSO₄, NiCl₂·6H₂O, 0.01 mmol) in ethanol.

-

Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux: Heat the resulting mixture to reflux for 2-4 hours. A color change or precipitation of the complex is typically observed.

-

Isolation & Purification: Cool the mixture to room temperature. Collect the precipitated complex by filtration. Wash the solid with ethanol to remove any unreacted ligand or metal salt, and then dry it in a vacuum oven.

Data Interpretation: Spectroscopic Characterization

The successful synthesis of these derivatives is validated through standard spectroscopic techniques.

| Technique | Key Observation for Schiff Base | Key Observation for Metal Complex | Rationale |

| FT-IR (cm⁻¹) | Appearance of a strong band at ~1600-1630 cm⁻¹ (C=N stretch). Broad band >3000 cm⁻¹ (O-H stretch). | Shift in C=N frequency (typically higher). Disappearance or broadening of O-H band. Appearance of new bands at 400-600 cm⁻¹ (M-O, M-N stretches). | Formation of the azomethine bond. Coordination of the azomethine nitrogen and deprotonated phenolic oxygen to the metal center. |

| ¹H NMR (ppm) | Signal for azomethine proton (-CH=N-) appears at ~8.5-10.8 ppm. Phenolic -OH proton signal is downfield (>10 ppm). | Azomethine proton signal may shift upon coordination. Phenolic -OH signal disappears. | Confirmation of imine formation. The disappearance of the OH proton signal confirms its deprotonation and involvement in bonding to the metal ion. |

| UV-Vis (nm) | Bands corresponding to π→π* and n→π* transitions of the aromatic system and azomethine group. | Shifts in ligand-based transitions. Appearance of new, lower-energy bands. | Coordination alters the electronic energy levels. New bands can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals. |

Table 1: Key Spectroscopic Signatures for Characterization.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a privileged scaffold with unique photophysical characteristics rooted in its capacity for stepwise double proton transfer. Derivatization through Schiff base formation, metal chelation, and supramolecular assembly provides a powerful toolkit for creating functional molecules with broad applications. The demonstrated success of its derivatives as antimicrobial agents and fluorescent sensors highlights their potential in drug discovery and diagnostics.

Future research will likely focus on refining the design of DHNA-based systems for enhanced selectivity and sensitivity in sensing applications, particularly for in vivo imaging. The development of novel polymeric materials derived from DHNA could lead to new "smart" materials with stimuli-responsive optical properties.[15][16] As synthetic methodologies become more advanced, the full potential of this remarkable molecular framework will continue to be explored, promising further innovations across chemistry, biology, and materials science.

References

-

Ndahi, N. P., et al. (2019). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1- Naphthaldehyde With Its Metal Complexes. International Journal of ChemTech Research, 12(3), 72-79. [Link]

-

Sari, N., & Arslan, F. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals, 17(2), 115-20. [Link]

-

Chou, P.-T., et al. (2015). Optically Triggered Stepwise Double Proton Transfer in an Intramolecular Proton Relay: A Case Study of this compound (DHNA). Journal of the American Chemical Society, 137(45). Available at: [Link]

-

Zhao, J., et al. (2022). Excited-State Double Proton Transfer of this compound: a MS-CASPT2//CASSCF Study. Chinese Journal of Chemical Physics, 35(3), 423-431. [Link]

-

Ingarsal, A., & Nagendran, S. (2025). Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde. Oriental Journal of Chemistry, 41(3). [Link]

-

Pramanik, A., et al. (2022). Stepwise Excited-State Intramolecular Double Proton Transfer in 1,8-Dihydroxynaphthalene-2,7-dicarbaldehyde. Semantic Scholar. Available at: [Link]

-

Khan, S. A., et al. (2017). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes: antimicrobial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-458. [Link]

-

Sani, U., et al. (2016). Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy - 1-Naphthaldehyde and Hydrazine Monohydrate. ResearchGate. Available at: [Link]

-

Ndahi, N. P., et al. (2019). Synthesis, Characterization and Antimicrobial Studies Of A Schiff Base Derived From 1,8 Diaminonaphthalene And 2-Hydroxy-1-Naphthaldehyde With Its Metal Complexes. Semantic Scholar. Available at: [Link]

-

Gabbey, A. D., et al. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. Molecules, 28(14), 5394. [Link]

-

Zhao, J., et al. (2022). Excited-state double proton transfer of this compound: A MS-CASPT2//CASSCF study. ResearchGate. Available at: [Link]

-

d'Ischia, M., et al. (2022). Dihydroxynaphthalene-Based Allomelanins: A Source of Inspiration for Innovative Technological Materials. ACS Omega. [Link]

-

Chou, P.-T., et al. (2015). Optically Triggered Stepwise Double-Proton Transfer in an Intramolecular Proton Relay: A Case Study of 1,8-Dihydroxy-2- naphthaldehyde. pubs.acs.org. [Link]

-

Stoj Nichol, A., et al. (2011). Solvent control of intramolecular proton transfer: is 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde a proton crane? Physical Chemistry Chemical Physics. [Link]

-

El-Behery, M., & El-Twigry, H. (2007). Synthesis, magnetic, spectral, and antimicrobial studies of binary and ternary complexes of some transition metals with Schiff bases derived from 2-hydroxy-1-naphthaldehyde and amino acids. Semantic Scholar. Available at: [Link]

-

Unver, H., et al. (2016). Metal Complexation Properties of Schiff Bases Containing 1,3,5-Triazine Derived from 2-Hydroxy-1-Naphthaldehyde in Solution. A Simple Spectrofluorimetric Method to Determine Mercury (II). Consensus. Available at: [Link]

-

Starosta, W., et al. (2015). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm. [Link]

-

Chyc, M., & Latowski, D. (2021). Chemical structure of 1,8-dihydroxynaphthalene (1,8-DHN) and possible factors in its polymerization to DHN-melanin. ResearchGate. Available at: [Link]

-

Wang, F., et al. (2022). Fluorescent Probe for Al3+ Based on Naphthalene Derivative. Seventh Sense Research Group. [Link]

-

Sani, U., et al. (2015). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Research Publish Journals. [Link]

-

Starosta, W., et al. (2015). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. ResearchGate. Available at: [Link]

-

Lamponi, S., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. Antioxidants, 12(8), 1544. [Link]

-

Chyc, M., et al. (2021). Synthesis and characterization of allomelanin model from 1,8-dihydroxynaphthalene autooxidation. ResearchGate. Available at: [Link]

-

Mahmoudi, G., et al. (2015). Schiff base ligands derived from 1,2-bis(2′-nitro-/amino-phenoxy)-3-R-benzene and 2-hydroxy-1-naphthaldehyde and their Cu/Zn(ii) complexes: synthesis, characterization, X-ray structures and computational studies. CrystEngComm. [Link]

-

Nguyen, V.-N., et al. (2018). Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. Journal of Photochemistry and Photobiology A: Chemistry, 364, 145-150. [Link]

-

Zhou, L., et al. (2020). A 4-HYDROXY-1,8-NAPHTHALIMIDE-BASED TURN-ON TWO-PHOTON FLUORESCENT PROBE FOR HYDROGEN POLYSULFIDE SENSING. Journal of Applied Spectroscopy. [Link]

-

Gabbey, A. D., et al. (2023). 1,8-Dihydroxy Naphthalene-A New Building Block for the Self-Assembly with Boronic Acids and 4,4'-Bipyridine to Stable Host-Guest Complexes with Aromatic Hydrocarbons. Molecules, 28(14), 5394. [Link]

-

Singh, R. B., et al. (2007). Photo-physical properties of 1-hydroxy-2-naphthaldehyde: A combined fluorescence spectroscopy and quantum chemical calculations. Chemical Physics, 331, 373-384. [Link]

-

Li, J., et al. (2023). A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. Molecules, 28(17), 6393. [Link]

-

Zhao, J., et al. (2022). Excited-state double proton transfer of this compound: A MS-CASPT2//CASSCF study†. Chinese Journal of Chemical Physics. [Link]

-

Lin, B., et al. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 143(20), 5054-5060. [Link]

-

Ma, Q., et al. (2020). A highly selective fluorescent probe for hydrogen polysulfides in living cells based on a naphthalene derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117579. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 3. ajol.info [ajol.info]

- 4. Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 5. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. internationaljournalssrg.org [internationaljournalssrg.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchpublish.com [researchpublish.com]

- 10. 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,8-Dihydroxy Naphthalene-A New Building Block for the Self-Assembly with Boronic Acids and 4,4'-Bipyridine to Stable Host-Guest Complexes with Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. consensus.app [consensus.app]

- 14. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1,8-Dihydroxy-2-naphthaldehyde

Abstract

1,8-Dihydroxy-2-naphthaldehyde (DHNA) is an aromatic aldehyde with a unique structural motif featuring two hydroxyl groups capable of forming strong intramolecular hydrogen bonds. This configuration imparts distinct chemical and photophysical properties, making it a molecule of interest in the design of fluorescent probes, chemosensors, and as a building block in supramolecular chemistry and pharmaceutical synthesis. However, the successful application of DHNA is fundamentally dependent on a thorough understanding of its solubility and stability profiles. This guide provides a comprehensive technical overview of these critical parameters. We will explore the theoretical and practical aspects of DHNA's solubility in various solvent systems and delve into its stability under common laboratory and stress conditions, including pH, light, and temperature. This document synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and analytical methodologies to empower researchers in their handling, formulation, and application of this versatile compound.

Physicochemical Properties and Solubility Profile

The solubility of an active compound is a cornerstone of its utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug delivery. The structure of this compound—an aromatic naphthalene core with polar hydroxyl and aldehyde groups—suggests a nuanced solubility behavior. Its aromatic nature increases its affinity for organic solvents, while the hydroxyl groups provide potential for hydrogen bonding, which can influence solubility in both protic organic solvents and, to a lesser extent, aqueous media.[1]

Theoretical Considerations

The two hydroxyl groups and the aldehyde group on the naphthalene scaffold create a molecule with significant polarity. However, the strong intramolecular hydrogen bonding between the C1-hydroxyl group and the aldehyde's carbonyl oxygen, and between the C8-hydroxyl group and the same oxygen, effectively reduces the availability of these groups for intermolecular hydrogen bonding with solvent molecules. This self-association is a key factor in its behavior. Consequently, DHNA is expected to have limited solubility in water, where disrupting the strong water-water hydrogen bonding network is energetically unfavorable.[1] In organic solvents, solubility will be governed by a balance of polarity matching and the solvent's ability to engage in favorable dipole-dipole or hydrogen-bonding interactions.

Qualitative Solubility Data

While comprehensive quantitative data for DHNA is sparse in publicly available literature, qualitative observations for it and structurally similar compounds provide a strong directional understanding. The related compound 1,8-Dihydroxynaphthalene is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2] Aromatic aldehydes generally exhibit higher solubility in polar organic solvents.[1]

| Solvent Class | Representative Solvent | Observed/Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane | Poor / Very Low | Mismatch in polarity. Van der Waals forces are insufficient to overcome the solute's intramolecular hydrogen bonds.[3][4][5] |

| Polar Aprotic | Acetone, Chloroform | Good / High | The solvent's polarity and ability to accept hydrogen bonds can interact favorably with the DHNA molecule. Chloroform is noted as a solvent for similar naphthaldehydes.[6] |

| Polar Protic | Methanol, Ethanol | Moderate / Good | Solvents can act as both hydrogen bond donors and acceptors, allowing for effective solvation.[2][6] |

| Aqueous | Water, Buffered Solutions | Very Low / Sparingly Soluble | Strong intramolecular hydrogen bonding in DHNA and the high energetic cost of disrupting the water's hydrogen bond network limit solubility.[2] |

Experimental Protocol: Solubility Determination

This protocol outlines a systematic approach to quantitatively determine the solubility of this compound using the equilibrium shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).[7][8]

Objective: To determine the saturation solubility of DHNA in a panel of relevant solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile, Chloroform)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC system with a UV detector

Methodology:

-

Preparation: Add an excess amount of DHNA to a series of vials (e.g., 10 mg to 2 mL of each solvent). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.[8]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Sample Collection & Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, with UV detection at a wavelength corresponding to an absorbance maximum for DHNA.[9]

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Stability Profile: Degradation Pathways and Analytical Assessment

The stability of a molecule is its capacity to resist chemical change over time under various environmental conditions. For drug development professionals, establishing a stability profile is a regulatory requirement and is critical for determining shelf-life and storage conditions.[10][11]

Photostability and Excited-State Dynamics

This compound possesses a fascinating and well-documented photochemical behavior. Its stability under light is not a simple matter of degradation but involves a rapid and reversible excited-state intramolecular proton transfer (ESIPT) process.[3][12]

-

Mechanism: Upon absorption of light (excitation), the proton from the C1-hydroxyl group undergoes an ultrafast transfer (<150 fs) to the carbonyl oxygen, forming a keto-tautomer (TA).[3][4] This is followed by a second, reversible proton transfer from the C8-hydroxyl group, creating a second keto-tautomer (TB). This process is a highly efficient, non-radiative deactivation pathway that helps dissipate the absorbed light energy, lending the molecule a degree of intrinsic photostability.[3][4][12]

Caption: Excited-State Double Proton Transfer (ESIPT) pathway in DHNA.

Chemical Stability and Degradation

Beyond photophysics, the molecule's stability against chemical degradation (e.g., hydrolysis, oxidation) is paramount. The naphthalene ring system is generally stable, but the aldehyde and hydroxyl functional groups are potential sites for reaction.

-

Hydrolytic Stability: The molecule is expected to be stable in neutral and acidic aqueous conditions. Under strong alkaline conditions, phenolic hydroxyl groups can be deprotonated, potentially increasing susceptibility to oxidative degradation. The aldehyde group is generally stable to hydrolysis.

-

Oxidative Stability: Phenolic compounds can be susceptible to oxidation, which can be catalyzed by metal ions or exposure to atmospheric oxygen, especially at elevated temperatures or pH. This could lead to the formation of quinone-type structures or ring-opening products.

-

Potential Biotransformation: In biological systems, naphthalene derivatives can undergo metabolic degradation. A common pathway involves enzymatic dihydroxylation by dioxygenases, followed by ring cleavage to form intermediates like salicylaldehyde and pyruvate, which then enter central metabolism.[13][14] This is a critical consideration in drug development for assessing metabolic fate.

Caption: Plausible metabolic degradation pathway for the naphthalene core.[13][14]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods (SIAMs) that can separate the intact compound from its degradation products.[11][15]

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for DHNA.

Materials:

-

DHNA stock solution (e.g., 1 mg/mL in methanol)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a Photodiode Array (PDA) or UV detector

-

pH meter

-

Photostability chamber, temperature-controlled oven

Methodology: The general workflow involves subjecting the compound to harsh conditions and analyzing the resulting mixture.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Procedure:

-

Acid Hydrolysis: Mix DHNA stock solution with 0.1 M HCl. Heat at 80°C for a defined period (e.g., 2, 6, 24 hours). Cool, neutralize, and dilute for analysis.

-

Base Hydrolysis: Mix DHNA stock solution with 0.1 M NaOH at room temperature. Monitor at time points (e.g., 1, 4, 8 hours). Neutralize and dilute for analysis.

-

Oxidative Degradation: Mix DHNA stock solution with 3% H₂O₂ at room temperature. Protect from light. Analyze at set time points.

-

Thermal Degradation: Store DHNA as a solid powder and in solution in a temperature-controlled oven (e.g., 80°C). Analyze after several days.

-

Photolytic Degradation: Expose DHNA solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample alongside a dark control.

-

Analysis and Method Validation:

-

Analyze all stressed samples by HPLC-PDA.[10]

-

The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent drug.

-

The analytical method is considered "stability-indicating" if it can resolve the main DHNA peak from all degradation product peaks and from any peaks originating from the matrix. Peak purity analysis using the PDA detector is crucial.

-

Conclusion and Recommendations

This compound is a compound with moderate to good solubility in polar organic solvents and poor solubility in aqueous media. Its photostability is characterized by a unique and efficient excited-state proton transfer mechanism. While generally stable, it is susceptible to degradation under harsh oxidative and alkaline conditions.

Recommendations for Handling and Storage:

-

Solubilization: For most applications, polar aprotic solvents like acetone or protic solvents like methanol are recommended. For aqueous applications, co-solvents or formulation strategies may be necessary.

-

Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere to minimize oxidative and photolytic degradation. Solutions should be freshly prepared and protected from light, especially if long-term stability is required.

-

Analytical Monitoring: When used in formulations or long-term experiments, a validated stability-indicating HPLC method is essential to monitor the purity and concentration of DHNA over time.

This guide provides the foundational knowledge and practical protocols for researchers to confidently work with this compound, ensuring the integrity and reproducibility of their scientific investigations.

References

- Xie, B. et al. (2022). Excited-State Double Proton Transfer of this compound: a MS-CASPT2//CASSCF Study. Chinese Journal of Chemical Physics.

- ChemicalBook. (n.d.). 1-HYDROXY-2-NAPHTHALDEHYDE CAS#: 574-96-9.

- Basu, H. et al. (2021).

- Merck. (n.d.). 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6- disulfonic acid trisodium salt.

- Chou, P. T. et al. (2015). Optically Triggered Stepwise Double-Proton Transfer in an Intramolecular Proton Relay: A Case Study of this compound. Journal of the American Chemical Society.

- Chou, P. T. et al. (2015). Optically Triggered Stepwise Double-Proton Transfer in an Intramolecular Proton Relay: A Case Study of this compound. Journal of the American Chemical Society.

- Stephenson, R. et al. (1994). Mutual solubility of water and aldehydes.

- Lázaro, I. et al. (2013). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. Applied and Environmental Microbiology.

- Schmiedl, A. et al. (2023). Solvent screening for the extraction of aromatic aldehydes.

- West, N. R. et al. (2023).

- Guidechem. (n.d.). 1,8-DIHYDROXYNAPHTHALENE 569-42-6 wiki.

- RSIS International. (n.d.). Physicochemical and Spectroscopic Analysis of 2-hydroxy-3,4-dimethoxy benzaldehyde.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Separation Science. (2024). Analytical Techniques In Stability Testing.

- Li, M. et al. (2015). Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures.

- Supekar, T. D. et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.

- Pace, V. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.

- Zakaria, A. et al. (2016). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geothermal Energy.

- Kamil, N. A. A. et al. (2022). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. Hacettepe University Journal of the Faculty of Pharmacy.

- ResearchGate. (2021). Optically Triggered Stepwise Double Proton Transfer in an Intramolecular Proton Relay: A Case Study of this compound (DHNA).

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. Page loading... [guidechem.com]

- 3. Optically Triggered Stepwise Double-Proton Transfer in an Intramolecular Proton Relay: A Case Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. 1-HYDROXY-2-NAPHTHALDEHYDE CAS#: 574-96-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. ijsdr.org [ijsdr.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 14. Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

Unveiling the Electronic Landscape and Therapeutic Potential of 1,8-Dihydroxy-2-naphthaldehyde: A Technical Guide for Advanced Research

Foreword

In the intricate world of molecular science, certain compounds emerge as focal points of intense research due to their unique structural and electronic properties. 1,8-Dihydroxy-2-naphthaldehyde (DHNA) is one such molecule. Its deceptively simple structure, a naphthalene core functionalized with two hydroxyl groups and an aldehyde, belies a rich photochemistry and a largely untapped potential in medicinal chemistry. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theoretical and computational studies that have begun to unravel the complexities of DHNA. We move beyond a mere recitation of facts to offer a narrative grounded in the principles of computational chemistry, providing insights into the causality behind experimental observations and theoretical predictions. Our aim is to furnish a comprehensive resource that not only informs but also inspires new avenues of investigation into this fascinating molecule.

The Structural and Electronic Heart of this compound: A Computational Perspective

At the core of understanding this compound's behavior lies a detailed appreciation of its ground-state structure and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an indispensable tool in this endeavor.

The Predominance of the Enol Tautomer: A Tale of Stability

DHNA can exist in different tautomeric forms, primarily the enol and keto forms. Computational studies have consistently shown that in the ground state (S0), the enol tautomer (S0-ENOL) is the most stable form.[1] This stability is a direct consequence of its electronic configuration and the formation of intramolecular hydrogen bonds. The calculated potential energy surface indicates that the keto tautomers are significantly higher in energy, making the S0-ENOL form the predominant species under normal conditions.[1] This theoretical finding is in excellent agreement with X-ray crystallographic data.

Intramolecular Hydrogen Bonding: The Key to Structural Rigidity and Reactivity

A defining feature of DHNA is the presence of two intramolecular hydrogen bonds. These bonds, formed between the hydroxyl protons and the oxygen atoms of the adjacent hydroxyl and aldehyde groups, create a quasi-aromatic chelate ring system. This not only imparts significant structural rigidity but also plays a crucial role in its unique photochemical behavior. Computational analyses, such as bond length and angle calculations, have quantified the strength and geometry of these hydrogen bonds.[2]

The Dance of Protons: Unraveling the Excited-State Dynamics

The most extensively studied aspect of this compound is its remarkable behavior upon photoexcitation. The absorption of light triggers a fascinating series of events, primarily an Excited-State Intramolecular Double Proton Transfer (ESDPT).

A Stepwise Journey: The Mechanism of Double Proton Transfer

Initial hypotheses considered a concerted mechanism for the double proton transfer. However, a combination of time-resolved spectroscopy and high-level computational methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active-Space Second-Order Perturbation Theory (MS-CASPT2), has provided compelling evidence for a stepwise mechanism.[1][3]

Upon excitation to the first singlet excited state (S1), the molecule rapidly relaxes to a metastable enol minimum (S1-ENOL). From here, the first proton transfer occurs, a barrierless and ultrafast process, leading to the formation of the first keto tautomer (S1-KETO-1).[1][3] This is followed by a second, slightly slower proton transfer to form the second keto tautomer (S1-KETO-2), which requires overcoming a small energy barrier.[1][3]

The Spectroscopic Signature: Dual Fluorescence